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Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that,
when activated, play a crucial role in cell proliferation, differentiation, migration, and survival.[1]
Dysregulation of the FGFR signaling pathway, often through gene fusions, amplifications, or
activating mutations, is a known driver in various malignancies, including cholangiocarcinoma
and urothelial carcinoma.[1] Infigratinib (Truseltig®) is a potent and selective, ATP-competitive
oral inhibitor of FGFR1, FGFR2, and FGFR3.[1][2][3] It functions by binding to the ATP-binding
pocket of the FGFR kinase domain, which prevents receptor autophosphorylation and blocks
downstream signaling cascades, thereby inhibiting tumor cell growth.[4]

These application notes provide a detailed protocol for assessing the pharmacodynamic effects
of Infigratinib in tumor tissue using immunohistochemistry (IHC). The primary application is to
detect and semi-quantify the inhibition of FGFR activation by measuring the levels of
phosphorylated FGFR (pFGFR) in pre- and post-treatment tumor samples. This method serves
as a critical biomarker assay for confirming target engagement and evaluating the molecular
response to Infigratinib in a research setting.

FGFR Signaling Pathway and Infigratinib Inhibition
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The diagram below illustrates the canonical FGFR signaling pathway and the mechanism of
inhibition by Infigratinib. Upon binding of a Fibroblast Growth Factor (FGF) ligand, the FGFR
dimerizes, leading to the autophosphorylation of specific tyrosine residues in the cytoplasmic
kinase domain. This phosphorylation event activates downstream signaling pathways, primarily
the RAS-MAPK and PLCy pathways, which drive cell proliferation and survival. Infigratinib
blocks this initial activation step.
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Figure 1. FGFR signaling pathway and Infigratinib's mechanism of action.

Quantitative Data Summary

Clinical studies have demonstrated the efficacy of Infigratinib in patients with previously
treated, advanced cholangiocarcinoma harboring FGFR2 fusions or rearrangements. The
following table summarizes key quantitative outcomes from a pivotal phase 2 study.

© 2025 BenchChem. All rights reserved. 2/5 Tech Support


https://www.benchchem.com/product/b612010?utm_src=pdf-body
https://www.benchchem.com/product/b612010?utm_src=pdf-body
https://www.benchchem.com/product/b612010?utm_src=pdf-body-img
https://www.benchchem.com/product/b612010?utm_src=pdf-body
https://www.benchchem.com/product/b612010?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612010?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

95% Confidence

Parameter Value Reference
Interval (CI)
Objective Response
23.1% 15.6% - 32.2% [3][5]
Rate (ORR)
Disease Control Rate
84.3% 76.0% - 90.6% [3]
(DCR)
Median Duration of
5.0 months 3.7 - 9.2 months
Response (DoR)
Median Progression-
, 7.3 months 5.6 - 7.6 months
Free Survival (PFS)
Median Overall
12.2 months 10.7 - 14.8 months

Survival (OS)

Data from a phase 2
study in patients with
advanced/metastatic
cholangiocarcinoma
with FGFR2
fusions/rearrangement
s.[3]

Experimental Protocol: IHC for Phospho-FGFR

This protocol provides a representative procedure for the chromogenic detection of

phosphorylated FGFR in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

Experimental Workflow

The overall process from sample acquisition to data analysis is outlined below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. go.drugbank.com [go.drugbank.com]

2. Infigratinib, a Selective FGFR1-3 Tyrosine Kinase Inhibitor, Alters Dentoalveolar
Development at High Doses - PMC [pmc.ncbi.nim.nih.gov]

3. targetedonc.com [targetedonc.com]

4. What is Infigratinib used for? [synapse.patsnap.com]

5. onclive.com [onclive.com]

To cite this document: BenchChem. [Application Notes: Immunohistochemical Analysis of
FGFR Activation in Tumors Treated with Infigratinib]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b612010#immunohistochemistry-
protocol-for-fgfr-activation-in-tumors-treated-with-infigratinib]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 4/5 Tech Support


https://www.benchchem.com/product/b612010?utm_src=pdf-body-img
https://www.benchchem.com/product/b612010?utm_src=pdf-custom-synthesis
https://go.drugbank.com/drugs/DB11886
https://pmc.ncbi.nlm.nih.gov/articles/PMC10784415/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10784415/
https://www.targetedonc.com/view/infigratinib-promotes-clinical-activity-in-patients-with-chemo-refractory-fgfr2-cholangiocarcinoma
https://synapse.patsnap.com/article/what-is-infigratinib-used-for
https://www.onclive.com/view/infigratinib-shows-promising-early-activity-in-fgfr2-altered-cholangiocarcinoma
https://www.benchchem.com/product/b612010#immunohistochemistry-protocol-for-fgfr-activation-in-tumors-treated-with-infigratinib
https://www.benchchem.com/product/b612010#immunohistochemistry-protocol-for-fgfr-activation-in-tumors-treated-with-infigratinib
https://www.benchchem.com/product/b612010#immunohistochemistry-protocol-for-fgfr-activation-in-tumors-treated-with-infigratinib
https://www.benchchem.com/product/b612010#immunohistochemistry-protocol-for-fgfr-activation-in-tumors-treated-with-infigratinib
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612010?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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